molecular formula C4H5N5O2 B043640 5-Nitropyrimidine-2,4-diamine CAS No. 18620-73-0

5-Nitropyrimidine-2,4-diamine

Cat. No. B043640
CAS RN: 18620-73-0
M. Wt: 155.12 g/mol
InChI Key: UUWYIIVPLIJDMQ-UHFFFAOYSA-N
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Description

5-Nitropyrimidine-2,4-diamine is a chemical compound with potential applications in various fields due to its unique structure and properties. Although specific studies on 5-Nitropyrimidine-2,4-diamine itself are limited, research on related nitropyrimidines and pyrimidine derivatives provides insight into their synthesis, molecular structure, chemical reactions, properties, and applications.

Synthesis Analysis

Nitropyrimidines can be synthesized through various methods, including the aminolysis of nitropyrimidinones, which furnishes diimines and nitroenamines in good yields (Nishiwaki, Tohda, & Ariga, 1996). Another approach involves the use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for the synthesis of complex molecules like olomoucine (Hammarström et al., 2002).

Molecular Structure Analysis

The molecular structure of nitropyrimidine derivatives has been extensively studied. For example, the molecular structure of fac-tris(5-acetyl-2,4-dimethylpyrimidine-6-thiolato)cobalt(III) was established by X-ray diffraction, showcasing the complex interactions and arrangements these molecules can form (Beloglazkina et al., 2005).

Chemical Reactions and Properties

Nitropyrimidines undergo various chemical reactions, including transformations into pyrazoles and interactions with amines to produce novel derivatives. Such reactions highlight the reactivity of the nitro and amino groups in the pyrimidine ring (Biffin, Brown, & Porter, 1968).

Physical Properties Analysis

The physical properties of 5-Nitropyrimidine-2,4-diamine and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing specifically on these aspects are less common in the literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are essential for understanding the behavior of nitropyrimidine derivatives in chemical reactions and their potential use in various domains. The interaction of nitropyrimidine derivatives with nucleophiles, for example, showcases their reactivity and potential for further functionalization (Gorbunov et al., 2013).

Scientific Research Applications

  • Antiproliferative Activity : The derivatives of 5-Nitropyrimidine, such as 6-dibromomethyl derivative and 7,N(2),N(4)-tribenzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine, exhibit significant antiproliferative activity against various cancer cell lines (Otmar et al., 2004).

  • Antibacterial and Antioxidant Properties : New 2,4-diaryl-6-methyl-5-nitropyrimidines show notable antibacterial and antioxidant properties, particularly against Gram-positive and Gram-negative bacteria (Sura et al., 2013).

  • Chemical Transformations : Heating 5-nitropyrimidine with acetic acid in water leads to the formation of 3,5-dinitro-pyridine, showcasing a novel ring transformation involving the fragmentation of the pyrimidine ring into 4-nitropyrazole (Plas et al., 1978).

  • Precursor for Nitroenamines : Compounds like 3-methyl-5-nitropyrimidin-4(3H)-one serve as excellent precursors for functionalized nitroenamines, which are useful in synthesizing various organic compounds (Nishiwaki et al., 2000).

  • Synthesis of Olomoucine : 4,6-dichloro-2-(methylthio)-5-nitropyrimidine aids in the efficient solid-phase synthesis of olomoucine, applicable for regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Synthesis of MGMT Inhibitors : Novel synthetic methods for compounds like 2-amino-4,6-dichloro-5-nitropyrimidine enable efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Potential Antitumor Agents : Compounds such as 6-(dibromomethyl)-5-nitropyrimidines show promise as short-lived antitumor agents, potentially through alkylation-mediated action (Thompson et al., 1997).

Safety And Hazards

The safety information for 5-Nitropyrimidine-2,4-diamine includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYIIVPLIJDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298253
Record name 5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyrimidine-2,4-diamine

CAS RN

18620-73-0
Record name 18620-73-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-4-Diamino-5-nitropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
PL Zhao, YH Li, HK Yang, P Chen, B Zhang… - European Journal of …, 2016 - Elsevier
In order to discover new anticancer drug leads, a series of novel alkylamino pyrimidine derivatives were designed and synthesized based on our previous work via a ring-opening …
Number of citations: 13 www.sciencedirect.com
B Toviwek, O Phuangsawai, A Konsue… - Bioorganic & Medicinal …, 2021 - Elsevier
Twenty eight new N 2 ,N 4 -diphenylpyrimidine-2,4-diamines have been prepared in order to expand our understanding of the anti-malarial SAR of the scaffold. The aim of the study was …
Number of citations: 5 www.sciencedirect.com
M Otmar, M Masojı́dková, I Votruba, A Holý - Bioorganic & medicinal …, 2004 - Elsevier
Treatment of 6-bromomethyl- or 6-dibromomethyl-5-nitropyrimidine-2,4-diamine with KCN gave the same product––(2,6-diamino-5-nitropyrimidinyl)acetonitrile. Benzylation of the nitrile …
Number of citations: 27 www.sciencedirect.com
Y Hu, WS Dong, ZJ Lu, H Zhang… - Chemical …, 2023 - pubs.rsc.org
The design of heat-resistant energetic compounds generally employs symmetry, planarity, and multi-hydrogen bonds to obtain compounds with high density, good thermal stability, and …
Number of citations: 3 pubs.rsc.org
M Otmar, M Masojídková, I Votruba… - Collection of …, 2016 - cccc.uochb.cas.cz
In 1964, Imai reported preparation of 2, 6-diamino-9-deazapurine and its activity against bacteria and protozoa1. Since that time, only few derivatives of this type were described2–4. …
Number of citations: 0 cccc.uochb.cas.cz
WB Cowden, NW Jacobsen - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Substituent effects on the peroxy acid oxidation of some pyrimidine-2,4,6-triamines are reported together with the synthesis of new N'-methylpyrimidine N-oxides and a pyrimidine N,N'-…
Number of citations: 4 www.publish.csiro.au
J Yang, LJ Wang, JJ Liu, L Zhong… - Journal of Medicinal …, 2012 - ACS Publications
This paper describe the structural optimization of a hit compound, N 2 -(4-(4-methylpiperazin-1-yl)phenyl)-N 8 -phenyl-9H-purine-2,8-diamine (1), which is a reversible kinase inhibitor …
Number of citations: 60 pubs.acs.org
Q Li, L Chen, XE Jian, DX Lv, WW You… - Bioorganic & Medicinal …, 2021 - Elsevier
In order to discover new anticancer agents, 25 novel 2,4-diamino-5-methyleneaminopyrimidine derivatives were designed and synthesized based on our previous work via a ring-…
Number of citations: 5 www.sciencedirect.com
FK Hansen, D Geffken - Synthesis, 2010 - thieme-connect.com
Novel N, 3-substituted 3H-[1, 2, 3] triazolo [4, 5-d] pyrimidin-5-amines were prepared by an expedient method starting from 2-chloro-5-nitropyrimidin-4-yl thiocyanate via N ², N 4-…
Number of citations: 2 www.thieme-connect.com
J Li, Z Tan, S Tang, I Hewlett, R Pang, M He… - Bioorganic & medicinal …, 2009 - Elsevier
HIV-1 assembly and disassembly (uncoating) processes are critical for the HIV-1 replication. HIV-1 capsid (CA) and human cyclophilin A (CypA) play essential roles in these processes. …
Number of citations: 64 www.sciencedirect.com

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